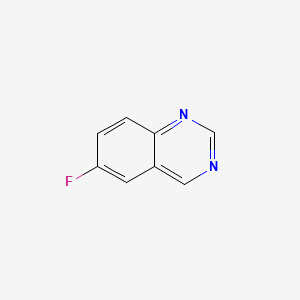

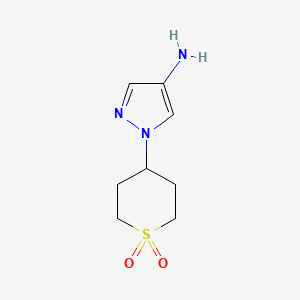

![molecular formula C27H32N2O6 B580008 [(3S)-1-azabiciclo[2.2.2]octan-3-il] (1S)-1-fenil-3,4-dihidro-1H-isoquinolina-2-carboxilato; ácido butanodioico CAS No. 862207-71-4](/img/structure/B580008.png)

[(3S)-1-azabiciclo[2.2.2]octan-3-il] (1S)-1-fenil-3,4-dihidro-1H-isoquinolina-2-carboxilato; ácido butanodioico

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Succinic acid is a water-soluble, colorless crystal with an acid taste that is used as a chemical intermediate, in medicine, the manufacture of lacquers, and to make perfume esters . It is also used in foods as a sequestrant, buffer, and a neutralizing agent .

Synthesis Analysis

The synthesis of succinate derivatives has been reported to show limitations in terms of preparation and biocompatibility . To solve these shortcomings, therefore, other technologies have been adopted: ionic liquids (eutectic solvents), chemo-enzymatic systems and chemo-enzymatic systems on a catalytic surface .

Molecular Structure Analysis

The molecular structure of succinate derivatives can be determined using methods such as Single-Crystal X-Ray Diffraction (SCXRD) analysis . The functional groups contained in the molecule under consideration can be identified via FT-IR analysis .

Chemical Reactions Analysis

The high crude glycerol concentration was found to result in low succinic acid production due to the presence of minor chemical components such as sodium chloride in the crude glycerol which affected PEP carboxykinase and pyruvate kinase, targeting on the energy balance of the cells .

Physical And Chemical Properties Analysis

Succinic acid is a water-soluble, colorless crystal with an acid taste . It is used as a chemical intermediate, in medicine, the manufacture of lacquers, and to make perfume esters .

Aplicaciones Científicas De Investigación

Síntesis de alcaloides tropánicos

El esqueleto de 8-azabiciclo[3.2.1]octano sirve como núcleo central para la familia de alcaloides tropánicos. Estos alcaloides exhiben diversas e intrigantes actividades biológicas. Investigadores de todo el mundo han estado muy interesados en la construcción estereoselectiva de esta estructura básica. Si bien muchos enfoques implican la construcción enantioselectiva de un material de partida acíclico, algunas metodologías logran el control estereoquímico directamente durante la formación del andamiaje bicíclico o mediante procesos de desimetrización utilizando derivados acíclicos de tropinona .

Descubrimiento de fármacos

El esqueleto de 2-azabiciclo[3.2.1]octano representa un heterociclo que contiene nitrógeno con un potencial significativo en el descubrimiento de fármacos. Su estructura única lo convierte en un andamiaje desafiante pero valioso para diseñar nuevos compuestos farmacéuticos. Los investigadores han explorado su uso como intermedio sintético clave en los esfuerzos de síntesis total .

Reacciones intramoleculares de Diels-Alder

Un enfoque alternativo implica la reacción intramolecular de Diels-Alder (IMDA) de un 5-vinil-1,3-ciclohexadieno para construir sistemas enantiopuros de biciclo[3.2.1]octano. Este método permite la escisión regioselectiva del esqueleto triciclo-[3.2.1.0 2.7]octano obtenido. Tales reacciones brindan acceso a arquitecturas moleculares complejas con posibles aplicaciones en el desarrollo de fármacos y la ciencia de los materiales .

Mecanismo De Acción

Target of Action

The primary target of (S,S)-Solifenacin Succinate is the muscarinic acetylcholine receptor M3. This receptor plays a crucial role in the contraction of smooth muscles, particularly in the urinary bladder .

Mode of Action

(S,S)-Solifenacin Succinate acts as a competitive antagonist at the muscarinic acetylcholine receptor M3. By binding to these receptors, it prevents the action of acetylcholine, a neurotransmitter that would normally cause muscle contraction. This results in the relaxation of smooth muscles in the urinary bladder, reducing the urge to urinate and the frequency of urination .

Biochemical Pathways

The action of (S,S)-Solifenacin Succinate primarily affects the cholinergic pathway. Under normal conditions, the neurotransmitter acetylcholine binds to the muscarinic acetylcholine receptor M3, triggering a cascade of events leading to muscle contraction. (S,S)-Solifenacin Succinate interrupts this process by competitively binding to the M3 receptors, thereby inhibiting the contraction of the bladder’s smooth muscles .

Pharmacokinetics

The pharmacokinetics of (S,S)-Solifenacin Succinate involves its absorption, distribution, metabolism, and excretion (ADME). After oral administration, it is well absorbed in the gastrointestinal tract. It is extensively distributed in the body and highly bound to plasma proteins. (S,S)-Solifenacin Succinate is primarily metabolized in the liver by cytochrome P450 enzymes, particularly CYP3A4. The metabolites are then excreted in the urine and feces .

Result of Action

The molecular and cellular effects of (S,S)-Solifenacin Succinate’s action result in the relaxation of the detrusor muscle in the bladder wall. This reduces involuntary contractions of the bladder, thereby decreasing the urgency and frequency of urination. This makes (S,S)-Solifenacin Succinate effective in the treatment of overactive bladder syndrome .

Action Environment

The action, efficacy, and stability of (S,S)-Solifenacin Succinate can be influenced by various environmental factors. For instance, the presence of food can increase its bioavailability. Additionally, factors such as pH levels can affect the absorption of the drug. The drug’s metabolism can be affected by the presence of other substances that induce or inhibit CYP3A4, the enzyme primarily responsible for its metabolism .

Direcciones Futuras

Propiedades

IUPAC Name |

[(3S)-1-azabicyclo[2.2.2]octan-3-yl] (1S)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate;butanedioic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O2.C4H6O4/c26-23(27-21-16-24-13-10-18(21)11-14-24)25-15-12-17-6-4-5-9-20(17)22(25)19-7-2-1-3-8-19;5-3(6)1-2-4(7)8/h1-9,18,21-22H,10-16H2;1-2H2,(H,5,6)(H,7,8)/t21-,22+;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXZMMZZRUPYENV-NSLUPJTDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1C(C2)OC(=O)N3CCC4=CC=CC=C4C3C5=CC=CC=C5.C(CC(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN2CCC1[C@@H](C2)OC(=O)N3CCC4=CC=CC=C4[C@@H]3C5=CC=CC=C5.C(CC(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

862207-71-4 |

Source

|

| Record name | (1S,3′S)-Solifenacin succinate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=862207-71-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

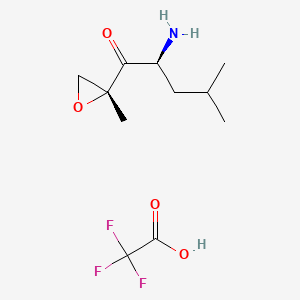

![2,2-Bis[4-[bis(p-nonylphenoxy)phosphinooxy]cyclohexyl]propane](/img/structure/B579926.png)

![(8S,9S,10R,14S)-13-Ethyl-17-hydroxy-11-methylene-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one](/img/structure/B579942.png)

![(5Z)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(1E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]-1-buten-1-yl]cyclopentyl]-N-ethyl-5-heptenamide](/img/structure/B579945.png)